2-(4-Chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring, an imidazole moiety, and a chlorinated phenyl group. The compound is primarily classified as a pharmaceutical intermediate or impurity, often associated with antihistamines and other therapeutic agents. Its molecular formula is , with a molecular weight of approximately 403.77 g/mol .
The synthesis of 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves several key steps:
The molecular structure of 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride features several distinct functional groups:
The compound's structure can be represented using SMILES notation: Cl.Cl.OCCN1CCN(CC1)C(c2ccccc2)c3ccc(Cl)cc3
, which reflects its complex arrangement of atoms .
The chemical reactivity of 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can be analyzed through various potential reactions:
These reactions are significant for modifying the compound's properties for specific applications in pharmaceuticals .
The mechanism of action for 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride primarily involves its interaction with various biological targets:
Research indicates that compounds with similar structures often exhibit effects on central nervous system pathways, making them candidates for therapeutic applications in treating anxiety or depression .
The physical and chemical properties of 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride include:
These properties are crucial for determining formulation strategies and stability during storage .
The scientific applications of 2-(4-chlorophenyl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride are diverse:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4